1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound characterized by its unique isoquinoline structure, which features a hydroxyl group at the 7-position and an ethanone functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 163.17 g/mol. This compound is part of a broader class of 3,4-dihydroisoquinolin-2(1H)-yl derivatives, which have garnered interest due to their potential biological activities and therapeutic applications .
The reactivity of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be attributed to the presence of both the hydroxyl and carbonyl functional groups. Common reactions include:
These reactivity patterns are significant in synthetic organic chemistry and medicinal chemistry contexts .
Research indicates that compounds related to 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibit various biological activities. Notably:
These activities highlight the compound's potential as a lead for drug development .
The synthesis of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several methods:
The applications of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone span several fields:
Interaction studies involving 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone primarily focus on its binding affinity to various receptors and enzymes. Preliminary studies indicate:
Several compounds share structural similarities with 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Structure | Lacks the ethanone group; known for its antibacterial properties. |
| 3-Hydroxy-N-methylisoquinoline | Structure | Contains a methyl group; studied for its analgesic effects. |
| 6-Methoxy-3,4-dihydroisoquinoline | Structure | Methoxy substituent; explored for anti-cancer activity. |
The uniqueness of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone lies in its specific hydroxyl and carbonyl functional groups that confer distinct biological activities compared to these similar compounds .
1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone features a partially saturated isoquinoline scaffold with a hydroxyl group at position 7 and an acetyl moiety at the nitrogen atom. The molecular formula is C₁₁H₁₃NO₂, with a molar mass of 191.23 g/mol. The hydroxyl group introduces polarity, while the acetylated nitrogen and aromatic system contribute to lipophilicity.
The IUPAC name, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, reflects its bicyclic structure, where the nitrogen atom resides at position 2 of the dihydroisoquinoline ring. Key structural features include:
Table 1: Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molar Mass | 191.23 g/mol |
| Key Functional Groups | Hydroxyl, acetyl, tertiary amine |
| Aromatic System | Dihydroisoquinoline |
While experimental spectral data for this compound remain unpublished, analogous isoquinoline derivatives exhibit characteristic signals:
The stereoelectronic effects of the acetyl group likely influence the molecule’s conformational preferences, potentially stabilizing boat-like configurations in the dihydroisoquinoline system.